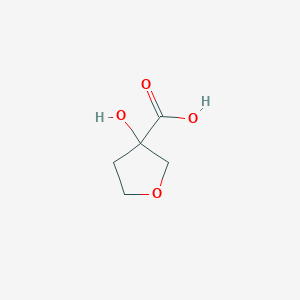

3-Hydroxyoxolane-3-carboxylic acid

Description

Properties

IUPAC Name |

3-hydroxyoxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-4(7)5(8)1-2-9-3-5/h8H,1-3H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQFLROEKPFCCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201262996 | |

| Record name | Tetrahydro-3-hydroxy-3-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183162-36-9 | |

| Record name | Tetrahydro-3-hydroxy-3-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183162-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-3-hydroxy-3-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling and Application of 3-Hydroxyoxolane-3-carboxylic Acid in Early-Stage Drug Discovery

Executive Summary

As the pharmaceutical industry continues its strategic shift away from planar, hydrophobic molecules toward sp³-enriched, polar scaffolds, low-molecular-weight building blocks have become critical assets. 3-Hydroxyoxolane-3-carboxylic acid (CAS: 183162-36-9), also known as 3-hydroxytetrahydrofuran-3-carboxylic acid, represents a highly functionalized, hydrophilic fragment ideal for Fragment-Based Drug Discovery (FBDD).

Originally identified during the [1], this compound has transitioned from a biomass byproduct to a vital stereocenter-rich building block. Today, it is utilized in the synthesis of complex heterocyclic therapeutics, including recent developments in [2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural mechanics, and the self-validating experimental protocols required to characterize it.

Core Physicochemical Properties

Understanding the baseline physicochemical profile of 3-Hydroxyoxolane-3-carboxylic acid is essential for predicting its pharmacokinetic behavior and its utility as a bioisostere. The table below summarizes its core quantitative data.

| Property | Value |

| IUPAC Name | 3-Hydroxyoxolane-3-carboxylic acid |

| Synonyms | 3-Hydroxytetrahydrofuran-3-carboxylic acid |

| CAS Registry Number | [3] |

| Molecular Formula | C₅H₈O₄ |

| Molecular Weight | 132.11 g/mol |

| Topological Polar Surface Area (TPSA) | 66.76 Ų |

| Predicted pKa (Carboxylic Acid) | 3.6 – 3.9 |

| Predicted LogP (Octanol/Water) | -0.8 to -1.2 |

| Fraction sp³ (Fsp³) | 1.0 (100% sp³ hybridized carbons) |

Structural and Mechanistic Insights

The utility of 3-Hydroxyoxolane-3-carboxylic acid stems directly from its unique structural topology. The molecule features a tetrahydrofuran (oxolane) ring with both a hydroxyl group and a carboxylic acid moiety attached to the C3 position.

This specific arrangement creates an alpha-hydroxy acid motif. Mechanistically, the electron-withdrawing nature of both the adjacent hydroxyl oxygen and the oxolane ring oxygen exerts a strong inductive effect on the carboxylic acid. This stabilizes the carboxylate anion, resulting in a lower pKa (~3.7) compared to standard aliphatic carboxylic acids (which typically hover around 4.8). Furthermore, the C3 position is a chiral center, allowing for the isolation of distinct (R) and (S) enantiomers, which is crucial for achieving high target binding specificity in medicinal chemistry.

Structural features of 3-Hydroxyoxolane-3-carboxylic acid and physicochemical outcomes.

Experimental Protocols for Physicochemical Validation

To ensure trustworthiness and reproducibility in early-stage drug development, the following self-validating protocols are established for characterizing the physicochemical properties of this compound.

Protocol A: High-Precision Potentiometric pKa Determination

Causality & Logic: Because 3-Hydroxyoxolane-3-carboxylic acid is highly water-soluble and possesses a lowered pKa, standard aqueous titration is feasible. However, the presence of dissolved atmospheric CO₂ can form carbonic acid, which artificially depresses the pH curve and skews the measurement of low-pKa compounds. Degassing is therefore a mandatory, self-validating step.

Step-by-Step Methodology:

-

System Calibration: Calibrate the automated titrator's glass electrode using standard NIST-traceable buffers (pH 2.0, 4.0, and 7.0) at a strictly controlled temperature of 25.0 ± 0.1 °C.

-

Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of a 0.15 M KCl solution. Reasoning: The KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration.

-

Degassing (Critical Step): Purge the solution with ultra-pure Nitrogen (N₂) gas for 15 minutes prior to titration to expel dissolved CO₂.

-

Titration: Titrate the solution with standardized 0.1 M KOH, utilizing dynamic dosing to add 0.01 mL increments as the system approaches the equivalence point.

-

Data Analysis: Calculate the exact pKa by plotting the first derivative of the titration curve (dpH/dV) to identify the inflection point.

Protocol B: LogP Determination via Shake-Flask and LC-MS/MS

Causality & Logic: The highly polar nature of this oxolane derivative (LogP < 0) dictates that very little of the compound will partition into the organic phase. Traditional UV-Vis spectroscopy lacks the sensitivity to accurately quantify these minute amounts and is highly susceptible to interference from trace impurities. LC-MS/MS provides the necessary dynamic range and mass-specificity.

Step-by-Step Methodology:

-

Phase Saturation: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours at 25 °C. Reasoning: Pre-saturating the phases prevents volume shifts caused by mutual solubility during the actual experiment, validating the final concentration calculations.

-

Spiking: Dissolve 3-Hydroxyoxolane-3-carboxylic acid in the saturated water phase to achieve a precise concentration of 1 mg/mL.

-

Equilibration: Combine 5 mL of the spiked aqueous phase with 5 mL of the saturated n-octanol in a sealed glass vial. Shake the biphasic system at 25 °C for 24 hours.

-

Phase Separation: Centrifuge the mixture at 4000 rpm for 15 minutes. Reasoning: Centrifugation breaks any micro-emulsions formed during shaking, ensuring absolute phase boundary clarity and preventing cross-contamination during sampling.

-

Quantification: Extract aliquots from both phases using a syringe. Dilute the octanol phase 1:10 and the aqueous phase 1:1000 with methanol. Quantify using LC-MS/MS in Electrospray Ionization (ESI) negative mode, monitoring the [M-H]⁻ ion at m/z 131.

-

Calculation: Determine the partition coefficient using the formula: LogP = Log10[(Area_octanol * Dilution_Factor) / (Area_water * Dilution_Factor)].

Step-by-step shake-flask workflow for accurate LC-MS/MS LogP determination.

References

-

Niemelä, K. (1987). "The formation of 3-hydroxytetrahydrofuran-3-carboxylic acid by the degradation of xylan with alkali." Carbohydrate Research. Available at:[Link]

- Google Patents. (2024). "Heterocyclic derivatives as MALT1 inhibitors" (Patent CN119095837A).

An In-depth Technical Guide to the Spectral Data of 3-Hydroxyoxolane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyoxolane-3-carboxylic acid, a functionalized tetrahydrofuran derivative, represents a significant structural motif in medicinal chemistry and natural product synthesis. The presence of a chiral center and three distinct functional groups—a tertiary alcohol, a carboxylic acid, and a cyclic ether—imparts this molecule with unique physicochemical properties and the potential for diverse chemical transformations. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its involvement in chemical reactions. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-hydroxyoxolane-3-carboxylic acid. While experimental data for this specific molecule is not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework. Detailed experimental protocols for both the synthesis of the compound and the acquisition of its spectral data are also presented to facilitate its practical application in a research setting.

Molecular Structure and Key Features

3-Hydroxyoxolane-3-carboxylic acid possesses a five-membered tetrahydrofuran (oxolane) ring substituted at the C3 position with both a hydroxyl group and a carboxylic acid group. This substitution creates a chiral center at C3, meaning the molecule can exist as two enantiomers, (R)- and (S)-3-hydroxyoxolane-3-carboxylic acid.

Caption: Molecular structure of 3-hydroxyoxolane-3-carboxylic acid.

The key structural features that dictate its spectral properties are:

-

Tetrahydrofuran Ring: A cyclic ether that gives rise to characteristic signals in the ¹H and ¹³C NMR spectra, particularly for the protons and carbons adjacent to the oxygen atom.

-

Tertiary Alcohol: A non-oxidizable hydroxyl group that will have a distinct signal in the IR and ¹H NMR spectra.

-

Carboxylic Acid: This functional group has highly characteristic and easily identifiable signals in both IR and NMR spectroscopy.

-

Quaternary Chiral Center (C3): The carbon atom bonded to the hydroxyl group, the carboxylic acid group, and two other carbon atoms of the ring. This lack of an attached proton means it will not appear in the ¹H NMR spectrum but will have a characteristic chemical shift in the ¹³C NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3-hydroxyoxolane-3-carboxylic acid, both ¹H and ¹³C NMR will provide a wealth of information. The following data is predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-hydroxyoxolane-3-carboxylic acid is expected to show signals for the protons on the tetrahydrofuran ring, the hydroxyl proton, and the carboxylic acid proton. The diastereotopic nature of the methylene protons on the ring is a key feature to consider.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Hydroxyoxolane-3-carboxylic Acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -COOH | > 10.0 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. Signal disappears upon D₂O exchange.[1] |

| -OH | Variable (typically 2.0-5.0) | Broad Singlet | Chemical shift is dependent on solvent, concentration, and temperature. Signal disappears upon D₂O exchange. |

| H2/H5 (α to ether O) | 3.60 - 4.10 | Multiplet | These protons are deshielded by the adjacent oxygen atom. They are expected to be diastereotopic and show complex splitting patterns.[2] |

| H4 | 2.10 - 2.40 | Multiplet | These protons are adjacent to the quaternary carbon and will show coupling to the H5 protons. They are also expected to be diastereotopic.[2] |

Interpretation:

-

The most downfield signal will be the carboxylic acid proton, typically appearing as a broad singlet above 10 ppm.[1] Its broadness is a result of hydrogen bonding and its lability.

-

The hydroxyl proton will also be a broad singlet, but its chemical shift is highly variable.

-

The methylene protons adjacent to the ether oxygen (H2 and H5) are expected in the 3.6-4.1 ppm region.[2] Due to the chiral center at C3, these protons are diastereotopic, meaning they are in different chemical environments and can have different chemical shifts and couple to each other.

-

The methylene protons at the C4 position are expected to be the most upfield of the ring protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Hydroxyoxolane-3-carboxylic Acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic Acid) | 170 - 185 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[2] |

| C3 (Quaternary) | 70 - 85 | This quaternary carbon is attached to two oxygen atoms (from the -OH and -COOH groups) and is therefore deshielded. |

| C2/C5 (α to ether O) | 65 - 75 | These carbons are deshielded due to their proximity to the electronegative oxygen atom of the ether. |

| C4 | 35 - 45 | This is expected to be the most upfield carbon of the tetrahydrofuran ring. |

Interpretation:

-

The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the 170-185 ppm range.[2]

-

The quaternary carbon at C3, being bonded to two oxygen-containing functional groups, will also be significantly deshielded.

-

The carbons adjacent to the ether oxygen (C2 and C5) will appear in the 65-75 ppm region.

-

The C4 carbon will be the most upfield of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in 3-hydroxyoxolane-3-carboxylic acid. The spectrum will be dominated by the characteristic absorptions of the hydroxyl and carboxyl groups.

Table 3: Predicted IR Absorption Frequencies for 3-Hydroxyoxolane-3-carboxylic Acid

| Functional Group | Predicted Absorption Range (cm⁻¹) | Appearance | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | O-H Stretch[2] |

| O-H (Alcohol) | 3200 - 3600 | Broad | O-H Stretch (often obscured by the carboxylic acid O-H) |

| C-H (Aliphatic) | 2850 - 3000 | Medium | C-H Stretch |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | C=O Stretch |

| C-O (Ether & Alcohol) | 1050 - 1250 | Strong | C-O Stretch |

Interpretation:

-

The most prominent feature will be the extremely broad O-H stretching band of the carboxylic acid, spanning from approximately 2500 to 3300 cm⁻¹. This broadness is due to strong intermolecular hydrogen bonding.[2]

-

A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid will be observed around 1700-1725 cm⁻¹. The simultaneous presence of this peak and the broad O-H stretch is highly indicative of a carboxylic acid.

-

A strong band in the 1050-1250 cm⁻¹ region will correspond to the C-O stretching vibrations of the ether and the tertiary alcohol.

-

The O-H stretch of the tertiary alcohol is expected to be a broad peak around 3200-3600 cm⁻¹, but it will likely be masked by the much broader carboxylic acid O-H absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-hydroxyoxolane-3-carboxylic acid (Molecular Weight: 132.11 g/mol ), electron ionization (EI) would likely lead to significant fragmentation.

Table 4: Predicted Key Mass Spectrometry Fragments for 3-hydroxyoxolane-3-carboxylic acid

| m/z Value | Proposed Fragment | Notes |

| 132 | [M]⁺ | Molecular Ion (likely to be of low abundance) |

| 115 | [M - OH]⁺ | Loss of the hydroxyl radical. |

| 87 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical.[2] |

| 71 | [M - COOH - H₂O]⁺ | Subsequent loss of water from the [M - COOH]⁺ fragment. |

| 45 | [COOH]⁺ | Carboxylic acid fragment. |

Predicted Fragmentation Pathway:

Caption: Plausible mass spectrometry fragmentation pathway for 3-hydroxyoxolane-3-carboxylic acid.

Experimental Protocols

Synthesis of 3-Hydroxyoxolane-3-carboxylic Acid

A plausible synthetic route to 3-hydroxyoxolane-3-carboxylic acid involves the acid-catalyzed cyclization of 1,2,4-butanetriol to form 3-hydroxytetrahydrofuran, followed by oxidation of the secondary alcohol to a carboxylic acid. However, since the target molecule has a tertiary alcohol, a more appropriate synthesis would involve introducing the carboxyl group at the 3-position while retaining the hydroxyl group. A more direct approach would be the oxidation of 3-hydroxymethyltetrahydrofuran, though this would yield tetrahydrofuran-3-carboxylic acid. A suitable synthesis for the title compound would likely involve a more complex multi-step process.

For the purpose of this guide, a well-established method for the oxidation of a secondary alcohol to a carboxylic acid is presented, which would be a key step in a potential synthesis. The Jones oxidation is a classic and robust method for this transformation.[3][4][5]

Caption: A potential synthetic workflow for 3-hydroxyoxolane-3-carboxylic acid.

Protocol: Jones Oxidation of 3-Hydroxytetrahydrofuran (Illustrative)

Disclaimer: This is an illustrative protocol for the oxidation of a secondary alcohol to a carboxylic acid and would need to be adapted for a specific synthesis of the title compound. Chromium (VI) compounds are carcinogenic and must be handled with extreme care using appropriate personal protective equipment and in a well-ventilated fume hood.

Materials:

-

3-Hydroxytetrahydrofuran

-

Jones Reagent (Chromium trioxide in aqueous sulfuric acid)

-

Acetone

-

Isopropyl alcohol (for quenching)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Preparation of Jones Reagent: In a beaker, dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄). Carefully and slowly, with stirring, add this mixture to water. Allow the solution to cool to room temperature.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxytetrahydrofuran in acetone. Cool the flask in an ice-water bath.

-

Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 30°C. A color change from orange-red to green should be observed. Continue adding the reagent until the orange-red color persists.

-

Reaction Monitoring and Quenching: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction by adding isopropyl alcohol until the green color of Cr(III) is observed.

-

Workup: Add water to the reaction mixture and extract the product with diethyl ether.

-

Purification: Combine the organic layers and wash them successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or chromatography.

Spectroscopic Analysis Protocols

Caption: General workflow for the spectroscopic analysis of 3-hydroxyoxolane-3-carboxylic acid.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-hydroxyoxolane-3-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. The choice of solvent will affect the chemical shift of the exchangeable protons (-OH and -COOH).[2]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. Reference the spectrum to the residual solvent peak. For D₂O exchange, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to identify the -OH and -COOH signals.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A longer acquisition time with more scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C and the presence of a quaternary carbon.

FTIR Spectroscopy

-

Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Acquire a background spectrum of the empty ATR crystal or salt plates. Then, acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: Perform a baseline correction and label the major peaks.

Mass Spectrometry

-

Sample Introduction: The method of sample introduction will depend on the instrumentation available. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, possibly after derivatization (e.g., esterification) to increase volatility. Alternatively, direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can be employed.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-250). For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or other prominent fragment ions.

Conclusion

The structural elucidation of 3-hydroxyoxolane-3-carboxylic acid relies on the synergistic application of NMR, IR, and MS techniques. The presence of the carboxylic acid and hydroxyl groups provides strong and easily identifiable signals in the IR and ¹H NMR spectra. The carbon skeleton, including the quaternary chiral center, can be fully characterized by ¹³C NMR. Mass spectrometry confirms the molecular weight and provides valuable information about the molecule's fragmentation patterns. The predictive data and detailed protocols provided in this guide serve as a valuable resource for researchers working with this important class of molecules, enabling them to confidently synthesize, identify, and utilize 3-hydroxyoxolane-3-carboxylic acid in their research endeavors.

References

-

Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids. [Link]

-

Organic Chemistry Portal. (n.d.). Jones Oxidation. [Link]

-

Wikipedia. (2023). 3-Hydroxytetrahydrofuran. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. [Link]

-

Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(8), 2564–2566. [Link]

-

Sciencemadness Wiki. (2019). Jones oxidation. [Link]

- Google Patents. (n.d.). CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.

-

NIPE, W. N., et al. (2012). Microbial Synthesis of the Energetic Material Precursor 1,2,4-Butanetriol. ACS Sustainable Chemistry & Engineering, 1(1), 11-18. [Link]

- Google Patents. (n.d.). US4395561A - Synthesis of 3-hydroxyoxetane.

-

Ferreira, V. F., de Souza, M. C. B. V., & Cunha, A. C. (2001). TEMPO-Mediated Oxidations. Química Nova, 24(4), 540-551. [Link]

-

Sheldrake, G. N., & Vlitos, M. A. (2011). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. Organic Process Research & Development, 15(5), 1074-1081. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

- Jones, E. R. H., et al. (1946). 151. Researches on acetylenic compounds. Part I. The preparation of acetylenic carbinols and glycols. Journal of the Chemical Society (Resumed), 79-85.

-

YouTube. (2023, October 26). Jones Oxidation of Alcohols in Organic Chemistry. The Organic Chemistry Tutor. [Link]

- Google Patents. (n.d.).

-

Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. [Link]

-

Panse, N. R. (2023). In vitro and in vivo Pharmacokinetic Characterization of (R)-3-hydroxy. [Link]

-

Mai, J., Pratt, S., et al. (2023). b-poly(3-hydroxybutyrate-co-3-hydroxyvalerate) Multi-Block Copolymers Produced Using Diisocyanate Chemistry. Polymers, 15(15), 3296. [Link]

-

PubMed. (2009). Chemical synthesis, pharmacological characterization, and possible formation in unicellular fungi of 3-hydroxy-anandamide. [Link]

-

ResearchGate. (n.d.). Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. [Link]

Sources

A Technical Guide to Elucidating the Biological Activity of 3-Hydroxyoxolane-3-carboxylic Acid

Foreword: The Rationale for Investigation

In the landscape of medicinal chemistry, the discovery of novel small molecules with therapeutic potential is the cornerstone of innovation. This guide focuses on a promising, yet underexplored, molecule: 3-Hydroxyoxolane-3-carboxylic acid. The tetrahydrofuran (oxolane) ring is a privileged scaffold found in numerous natural products and FDA-approved drugs.[1][2] Its precursor, 3-hydroxytetrahydrofuran, is a key intermediate in the synthesis of critical medicines, including antiviral agents like amprenavir and fosamprenavir.[3][4] The addition of an α-hydroxy-carboxylic acid moiety introduces two key functional groups that can engage in hydrogen bonding and electrostatic interactions with biological targets, a common feature in the pharmacophores of many active drugs.[5][6]

The absence of extensive biological data for 3-Hydroxyoxolane-3-carboxylic acid presents not a void, but an opportunity. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a systematic and scientifically rigorous approach to characterizing the biological activity of this molecule. We will proceed from foundational physicochemical analysis to a tiered screening cascade and culminate in a workflow for mechanism of action elucidation. Every proposed step is grounded in established principles of drug discovery, designed to build a robust data package for this intriguing compound.

Part 1: Foundational Physicochemical Characterization

Before any biological assessment, a thorough understanding of the molecule's fundamental properties is paramount. These parameters dictate its behavior in biological systems, influence formulation strategies, and are critical for interpreting structure-activity relationships (SAR).

Identity and Purity Confirmation

The first step is to unequivocally confirm the identity and purity of the test compound. While available from commercial suppliers, independent verification is a hallmark of good scientific practice.

Table 1: Known Properties of 3-Hydroxyoxolane-3-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₅H₈O₄ | [7] |

| Molecular Weight | 132.11 g/mol | [7] |

| Purity (Typical) | >95% | [7] |

| CAS Number | Not Assigned | [7] |

Experimental Protocol: Essential Physicochemical Profiling

Objective: To determine the aqueous solubility, pKa, and lipophilicity (LogD) of 3-Hydroxyoxolane-3-carboxylic acid.

Rationale:

-

Solubility: Poor aqueous solubility is a major hurdle in drug development, affecting absorption and bioavailability. Determining this early prevents misleading results in biological assays.

-

pKa: The ionization state of the carboxylic acid and hydroxyl group at physiological pH (7.4) will influence how the molecule interacts with targets and permeates membranes.

-

LogD: The distribution coefficient at pH 7.4 is a better predictor of a drug's behavior in the body than LogP, as it accounts for the ionized species. It provides insight into membrane permeability and potential for non-specific binding.

Methodology:

-

Aqueous Solubility (Thermodynamic Shake-Flask Method):

-

Add an excess amount of 3-Hydroxyoxolane-3-carboxylic acid to a vial containing a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Agitate the suspension at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Filter the suspension to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as LC-MS/MS or HPLC-UV.

-

-

pKa Determination (Potentiometric Titration):

-

Dissolve a precise amount of the compound in a co-solvent system (e.g., methanol/water) if necessary.

-

Titrate the solution with a standardized solution of NaOH while monitoring the pH with a calibrated electrode.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

-

-

Lipophilicity (LogD at pH 7.4):

-

Prepare a biphasic system of n-octanol and PBS at pH 7.4.

-

Dissolve a known concentration of the compound in the aqueous phase.

-

Add an equal volume of n-octanol.

-

Vigorously mix the two phases for a set period, then allow them to separate completely (centrifugation can be used).

-

Measure the concentration of the compound in both the aqueous and n-octanol phases using an appropriate analytical method.

-

Calculate LogD as: LogD = log10([Compound]octanol / [Compound]aqueous).

-

Part 2: A Tiered Strategy for Biological Activity Screening

Given the novelty of the compound, a broad, multi-pronged screening approach is logical. The structural alerts within the molecule—a cyclic ether and a hydroxy acid—suggest potential for various biological activities, from antimicrobial to metabolic modulation. The following workflow outlines a cost-effective and scientifically sound screening cascade.

Caption: A tiered workflow for systematic biological activity screening.

Tier 1: Primary Screening Protocols

Rationale: The initial screen is designed to be broad, covering common areas of therapeutic interest where related scaffolds have shown activity.[8][9]

Protocol 2.1.1: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To assess the ability of 3-Hydroxyoxolane-3-carboxylic acid to inhibit the growth of a panel of pathogenic bacteria and fungi. The presence of a carboxylic acid is essential for the antimicrobial activity of some related 3-hydroxyalkanoic acids.[8]

Methodology:

-

Prepare Inoculum: Culture representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Pseudomonas aeruginosa), and fungal (e.g., Candida albicans) strains to a standardized density (e.g., 0.5 McFarland standard).

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculation: Add the standardized microbial suspension to each well. Include positive (microbe + medium) and negative (medium only) controls.

-

Incubation: Incubate the plates at the optimal temperature for each organism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Endpoint Reading: Assess microbial growth visually or by measuring absorbance at 600 nm. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible growth.

Protocol 2.1.2: Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate the effect of the compound on the viability of both cancerous and non-cancerous mammalian cell lines. This dual approach helps identify compounds with selective anti-cancer activity versus general cytotoxicity.

Methodology:

-

Cell Seeding: Seed cells (e.g., HeLa for cervical cancer, A549 for lung cancer, and HEK293 for normal kidney cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 3-Hydroxyoxolane-3-carboxylic acid (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. A significant reduction in viability in cancer cells compared to normal cells indicates potential as an anti-cancer agent.

Part 3: Mechanism of Action (MoA) Elucidation

Should a confirmed hit emerge from the primary and secondary screening, the subsequent and most critical phase is to identify its molecular target and mechanism of action.

Caption: A workflow for identifying and validating a drug's mechanism of action.

Target Identification Strategies

The goal is to find the specific protein(s) that the compound binds to, initiating its biological effect.

-

Affinity Chromatography: The compound is immobilized on a solid support. A cell lysate is passed over this support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.

-

Thermal Proteome Profiling (TPP): This technique relies on the principle that a protein becomes more thermally stable when bound to a ligand. Cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified. The target protein will show a shift in its melting curve in the presence of the compound.

Target Validation

Once a putative target is identified, it must be validated to confirm that it is indeed responsible for the observed biological activity.

-

Recombinant Protein Assays: The candidate target protein is produced in a recombinant system. Direct binding or enzymatic inhibition by the compound is then measured in a purified, cell-free system. This confirms a direct interaction and allows for the determination of binding affinity (Kd) or inhibitory potency (Ki).

-

Genetic Approaches: Techniques like siRNA knockdown or CRISPR-Cas9 knockout can be used to reduce or eliminate the expression of the target protein in cells. If the cells become resistant to the compound after target depletion, it provides strong evidence that the protein is the relevant target.

Conclusion and Forward Outlook

3-Hydroxyoxolane-3-carboxylic acid stands as a molecule of significant potential, built upon a scaffold with a proven track record in medicinal chemistry. Its true therapeutic value, however, can only be unlocked through a systematic and rigorous scientific investigation. The workflows and protocols detailed in this guide provide a robust framework for such an endeavor. By progressing from fundamental physicochemical profiling to broad phenotypic screening and culminating in precise mechanism-of-action studies, researchers can effectively de-orphan this compound and build a comprehensive value proposition. The insights gained will not only define the future of 3-Hydroxyoxolane-3-carboxylic acid but will also contribute valuable knowledge to the broader field of drug discovery.

References

-

American Elements. (n.d.). Methyl 3-hydroxyoxolane-3-carboxylate. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). 3-hydroxyoxetane-3-carboxylic acid, min 97%, 1 gram. Retrieved from [Link]

-

Thoreauchem. (n.d.). 3-hydroxyoxolane-3-carboxylic acid-None. Retrieved from [Link]

-

Wikipedia. (2023, October 2). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

-

Hussein, F. A., & Kadhim, H. T. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Drug Delivery Technology, 8(3), 123-145. Retrieved from [Link]

-

Horgan, C., et al. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Molecules, 27(1), 234. Retrieved from [Link]

-

DiMauro, E. F., & Newcomb, J. M. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 856–861. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Retrieved from [Link]

- DiCosimo, R., et al. (2003). 3-hydroxycarboxylic acid production and use in branched polymers. U.S. Patent No. 6,562,603 B2.

-

Ljubez, G., et al. (2016). Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds. Applied Microbiology and Biotechnology, 100(2), 647–658. Retrieved from [Link]

-

Yasmin, R., et al. (2024). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. RSC Advances, 14, 10747-10756. Retrieved from [Link]

-

Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 4. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [cora.ucc.ie]

- 7. 3-hydroxyoxolane-3-carboxylic acid-None - Thoreauchem [thoreauchem.com]

- 8. Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxyoxolane-3-carboxylic Acid: Mechanistic Pathways, Synthesis, and Applications in Drug Discovery

Executive Summary

The drive to escape "flatland" in modern drug discovery has catalyzed the search for highly functionalized, sp³-rich scaffolds. 3-Hydroxyoxolane-3-carboxylic acid (also known as 3-hydroxytetrahydrofuran-3-carboxylic acid) represents a privileged structural motif that bridges the gap between renewable biomass degradation and advanced medicinal chemistry. Originally identified as a complex rearrangement product of alkaline xylan degradation[1], this compound features a rigid tetrahydrofuran (oxolane) ring, a quaternary stereocenter, and an α-hydroxy acid moiety. This whitepaper provides a comprehensive technical analysis of its mechanistic formation, de novo synthetic protocols, and its emerging role as a bioisosteric core in targeted therapeutics[2].

Molecular Architecture and Physicochemical Profile

The utility of 3-hydroxyoxolane-3-carboxylic acid stems from its three-dimensional geometry. Unlike planar aromatic rings, the oxolane core introduces significant sp³ character, enhancing aqueous solubility and altering the metabolic liability profile of drug candidates. The α-hydroxy acid serves as a potent bidentate ligand, capable of coordinating with metal-dependent enzymes or anchoring tightly within polar binding pockets.

Quantitative Physicochemical Data

The following table summarizes the key molecular and physicochemical properties of the commercially available building block[3]:

| Property | Value | Structural Significance |

| CAS Number | 183162-36-9 | Standardized registry for the racemic building block. |

| Molecular Formula | C₅H₈O₄ | Highly oxygenated, low molecular weight core. |

| Molecular Weight | 132.11 g/mol | High ligand efficiency (LE) potential. |

| Fraction sp³ (Fsp³) | 0.80 | 4 out of 5 carbons are sp³ hybridized, ensuring 3D complexity. |

| H-Bond Donors | 2 (-OH, -COOH) | Facilitates strong localized target interactions. |

| H-Bond Acceptors | 4 (Ring -O-, -OH, -COOH) | Enhances aqueous solubility and polar contacts. |

| Topological Polar Surface Area | 66.8 Ų | Optimal for peripheral target engagement; tunable for CNS penetration. |

Mechanistic Pathways of Formation

Biomass Conversion: Alkaline Degradation of Xylan

In industrial pulping processes, hemicelluloses such as xylan undergo severe alkaline degradation. The formation of 3-hydroxyoxolane-3-carboxylic acid is a testament to the complex cascade reactions of carbohydrates under high pH[1]. The mechanism initiates with the alkaline hydrolysis of the xylan polymer into xylose monomers. Through a peeling reaction, xylose undergoes enolization and β-elimination to form a 3-deoxy-pentosulose intermediate. Driven by the highly alkaline environment, this dicarbonyl intermediate undergoes an intramolecular nucleophilic attack (etherification), followed immediately by a benzilic acid-type rearrangement. This final skeletal reorganization locks the molecule into the stable 3-hydroxyoxolane-3-carboxylic acid configuration.

Fig 1: Mechanistic pathway of 3-hydroxyoxolane-3-carboxylic acid formation via alkaline xylan degradation.

De Novo Chemical Synthesis

For medicinal chemistry applications, relying on biomass extraction is unscalable and lacks stereocontrol. The de novo synthesis utilizes oxolan-3-one as the starting material. The critical transformation is the installation of the quaternary center via cyanohydrin formation, yielding the intermediate 3-hydroxyoxolane-3-carbonitrile, followed by rigorous acidic hydrolysis.

Fig 2: De novo synthetic workflow and purification strategy for 3-hydroxyoxolane-3-carboxylic acid.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causal reasoning for reagent selection and built-in analytical checkpoints.

Protocol 1: Synthesis of 3-Hydroxyoxolane-3-carbonitrile

-

Objective: Convert oxolan-3-one to the corresponding cyanohydrin.

-

Causality of Reagents: Traditional aqueous KCN/HCl conditions often fail for sterically hindered cyclic ketones, leading to poor yields and hydration side-reactions. Trimethylsilyl cyanide (TMSCN) paired with a mild Lewis acid (ZnI₂) drives the equilibrium entirely to the protected cyanohydrin without risking oxolane ring opening.

-

Procedure:

-

Dissolve oxolan-3-one (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere.

-

Add anhydrous ZnI₂ (0.05 eq, 0.5 mmol) and cool the reaction mixture to 0 °C.

-

Dropwise, add TMSCN (1.2 eq, 12 mmol) over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours. In-process control: TLC (Hexane/EtOAc 3:1) should show complete consumption of the ketone.

-

Quench the reaction with 1M HCl (10 mL) and stir vigorously for 1 hour to cleave the TMS ether, revealing the free hydroxyl group.

-

Extract with EtOAc (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield crude 3-hydroxyoxolane-3-carbonitrile.

-

Protocol 2: Acidic Hydrolysis to 3-Hydroxyoxolane-3-carboxylic Acid

-

Objective: Hydrolyze the nitrile to the carboxylic acid.

-

Causality of Reagents: Basic hydrolysis (e.g., NaOH/H₂O) is strictly avoided. Under basic conditions, cyanohydrins undergo a rapid retro-cyanohydrin reaction, regenerating the ketone and releasing toxic cyanide gas. Acidic hydrolysis (6M HCl) safely bypasses this via an intermediate primary amide, irreversibly driving the reaction to the carboxylic acid.

-

Procedure:

-

Suspend the crude 3-hydroxyoxolane-3-carbonitrile in 6M HCl (15 mL).

-

Reflux the mixture at 105 °C for 12 hours.

-

Cool the mixture to room temperature. Extract the aqueous layer thoroughly with EtOAc (5 × 15 mL) to ensure complete recovery of the highly polar product.

-

Dry the combined organic layers over Na₂SO₄ and concentrate.

-

Recrystallize the crude residue from a minimal amount of hot EtOAc layered with Hexane to yield pure 3-hydroxyoxolane-3-carboxylic acid.

-

Protocol 3: Analytical Validation

A self-validating protocol requires orthogonal analytical confirmation to ensure the quaternary center and cyclic ether remain intact.

-

¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the nitrile peak and the presence of a broad singlet at δ 12.8 ppm (1H, -COOH) and δ 5.5 ppm (1H, -OH). The oxolane ring protons will appear as complex multiplets between δ 3.7–3.9 ppm (4H, -CH₂-O-CH₂-) and δ 2.0–2.3 ppm (2H, -CH₂-).

-

¹³C NMR (100 MHz, DMSO-d₆): The critical validation marker is the quaternary C3 carbon at ~78 ppm, confirming the cyanohydrin carbon skeleton, and the carbonyl carbon at ~175 ppm.

-

LC-MS (ESI-): Expected m/z [M-H]⁻ = 131.0.

Applications in Medicinal Chemistry

In contemporary drug design, the 3-hydroxyoxolane-3-carboxylic acid scaffold is utilized as a highly functionalized bioisostere. By replacing flat, lipophilic aromatic rings with this sp³-rich core, researchers can drastically improve the pharmacokinetic properties of a drug, specifically its solubility and metabolic clearance rates.

Recent patent literature highlights its critical role in synthesizing heterocyclic derivatives that act as MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors[2]. MALT1 is a key protease in the NF-κB signaling pathway, and its inhibition is a major therapeutic target for aggressive lymphomas and autoimmune disorders. The carboxylic acid handle allows for facile amide coupling with complex amine partners, while the adjacent hydroxyl group forms essential hydrogen bonds within the MALT1 protease active site.

Fig 3: Integration of the oxolane core into medicinal chemistry scaffolds via amide coupling.

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 3-Hydroxyoxolane-3-carboxylic acid

Abstract

This technical guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on 3-Hydroxyoxolane-3-carboxylic acid. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind methodological choices, ensuring a robust and reproducible computational analysis. The guide is structured to empower researchers in drug development and related fields to leverage computational chemistry for a deeper understanding of molecular properties. Key areas covered include conformational analysis, geometry optimization, frequency analysis, and the prediction of physicochemical properties such as pKa, all grounded in Density Functional Theory (DFT). The methodologies described herein are designed to be self-validating, promoting scientific integrity and generating trustworthy results.

Introduction: The "Why" Behind the Calculation

3-Hydroxyoxolane-3-carboxylic acid is a substituted tetrahydrofuran ring, a scaffold of interest in medicinal chemistry due to its presence in various biologically active molecules. The molecule's functionality, comprising a hydroxyl group, a carboxylic acid, and an ether linkage within a flexible five-membered ring, gives rise to a complex conformational landscape and a rich set of intermolecular and intramolecular interactions.

Quantum chemical calculations serve as a powerful "computational microscope" to dissect this complexity. For a molecule like 3-Hydroxyoxolane-3-carboxylic acid, these calculations are not merely academic; they provide critical insights for drug development by:

-

Elucidating the three-dimensional structure: Determining the most stable conformation is fundamental to understanding how the molecule will interact with a biological target.

-

Predicting physicochemical properties: Properties like acidity (pKa) govern a molecule's charge state in a physiological environment, which in turn dictates its solubility, permeability, and binding interactions.[1][2]

-

Understanding reactivity: Mapping the electronic landscape (e.g., molecular orbitals, electrostatic potential) can reveal sites susceptible to metabolic transformation or key interactions for molecular recognition.

This guide will walk through a complete computational workflow, explaining the causality behind each choice of theory and parameter.

Theoretical Framework: Selecting the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[3][4]

Density Functional Theory (DFT)

DFT methods calculate the electronic energy of a system based on its electron density, which is a function of only three spatial coordinates, making it more computationally tractable than traditional wavefunction-based methods for many-electron systems.[5]

-

Choosing a Functional: The "functional" is the component of DFT that approximates the exchange-correlation energy. For 3-Hydroxyoxolane-3-carboxylic acid, intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups is a key structural feature.

-

M06-2X: This meta-hybrid GGA functional is highly recommended for this system. It is well-benchmarked and known to provide excellent performance for non-covalent interactions, including hydrogen bonds.[6][7]

-

B3LYP: While a popular and robust hybrid functional, B3LYP can sometimes underestimate the strength of non-covalent interactions.[5][8] It can be used for comparison, but M06-2X is the preferred choice here.

-

Basis Sets

A basis set is a set of mathematical functions used to build the molecular orbitals.

-

Pople-style basis sets (e.g., 6-31+G(d,p)): This is a good starting point. The + indicates the addition of diffuse functions on heavy atoms, which are crucial for describing anions (as in pKa calculations) and non-covalent interactions. The (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in describing bond shapes.

-

Dunning-type basis sets (e.g., aug-cc-pVDZ): For higher accuracy, correlation-consistent basis sets like this are recommended. The "aug" prefix signifies the inclusion of diffuse functions on all atoms.[9]

Modeling the Solvent: The Polarizable Continuum Model (PCM)

Biological and chemical processes rarely occur in a vacuum. The Polarizable Continuum Model (PCM) is an efficient and widely used method to account for the bulk effects of a solvent, such as water.[10][11][12] In PCM, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent, allowing for the calculation of properties in a more realistic environment.[10][11][12][13]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a robust workflow for the comprehensive analysis of 3-Hydroxyoxolane-3-carboxylic acid. This workflow is designed to be a self-validating system.

Caption: Computational workflow for 3-Hydroxyoxolane-3-carboxylic acid.

Protocol 1: Conformational Analysis

Rationale: The flexibility of the five-membered ring and the rotatable bonds of the substituents mean the molecule can exist in multiple conformations.[5][14] Identifying the global minimum energy structure is essential, as higher-energy conformers can lead to inaccurate property predictions.

-

Initial Structure Generation: Build the 3D structure of 3-Hydroxyoxolane-3-carboxylic acid using molecular building software (e.g., Avogadro, GaussView).

-

Molecular Mechanics Search: Perform a conformational search using a computationally inexpensive molecular mechanics force field (e.g., MMFF94). This will efficiently explore the potential energy surface and identify a wide range of possible conformers.

-

Clustering and Selection: Cluster the resulting conformers based on their energy and root-mean-square deviation (RMSD). Select a set of unique, low-energy conformers (e.g., all conformers within 5 kcal/mol of the minimum) for further refinement.

Protocol 2: Geometry Optimization and Frequency Analysis

Rationale: This two-step process refines the geometry of the selected conformers to find the true energy minima on the potential energy surface at the chosen level of theory.

-

Geometry Optimization: For each selected conformer, perform a geometry optimization. This is a core step in most quantum chemistry calculations.[15]

-

Frequency Analysis: Following each successful optimization, perform a frequency calculation at the same level of theory.

-

Keyword Example (Gaussian): #p M062X/6-31+G(d,p) Freq SCRF=(PCM,Solvent=Water)

-

Trustworthiness Check: This step is critical . A true minimum energy structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable conformer. If an imaginary frequency is found, the optimization must be redone, often by slightly displacing the atoms along the imaginary vibrational mode.

-

Output: This calculation also yields the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy, which are essential for accurate energy comparisons and pKa calculations.

-

Protocol 3: pKa Prediction

Rationale: The pKa is calculated from the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. The "direct" method, which calculates all species in the presence of a continuum solvent, is efficient and avoids complex thermodynamic cycles.[7][18]

Reaction: HA(aq) ⇌ H+(aq) + A-(aq)

-

Optimize the Anion: Take the lowest-energy, optimized structure of the neutral acid (HA) and remove the acidic proton from the carboxylic acid group to form the conjugate base (A-).

-

Perform Optimization and Frequency Analysis on the Anion: Use the exact same level of theory and solvent model as for the neutral species.

-

Keyword Example (Gaussian): #p M062X/6-31+G(d,p) Opt Freq SCRF=(PCM,Solvent=Water) Charge=-1

-

Self-Validation: Again, confirm there are no imaginary frequencies for the optimized anion.

-

-

Calculate Gibbs Free Energy of Reaction:

-

Compute ΔG_solution = G(A-) + G(H+) - G(HA), where G(A-) and G(HA) are the Gibbs free energies in solution obtained from the frequency calculations.

-

The Gibbs free energy of the proton in water, G(H+), is a well-established, albeit debated, value. A commonly used experimental value is -270.3 kcal/mol .

-

-

Calculate pKa:

-

pKa = ΔG_solution / (2.303 * RT), where R is the gas constant and T is the temperature (usually 298.15 K).

-

Data Presentation and Expected Results

All quantitative data should be summarized for clarity and comparison.

Table 1: Optimized Geometrical Parameters Present the key bond lengths, angles, and dihedral angles for the global minimum energy conformer. Compare gas phase vs. PCM results to show the solvent effect.

| Parameter | Bond/Angle/Dihedral | Gas Phase Value | PCM (Water) Value |

| Bond Length | C=O | Expected ~1.21 Å | Expected ~1.22 Å |

| Bond Length | C-OH | Expected ~1.35 Å | Expected ~1.34 Å |

| Dihedral | O=C-O-H | ~0° (syn) or ~180° (anti) | Syn favored[19] |

| H-Bond | O-H···O(H) | Expected ~2.0-2.2 Å | May lengthen slightly |

Table 2: Calculated Energies and pKa Compare the electronic energies and Gibbs free energies of the lowest energy conformers. Present the final calculated pKa.

| Species | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) |

| Neutral Acid (HA) | Calculated Value | Calculated Value |

| Anion (A-) | Calculated Value | Calculated Value |

| Property | Calculated Value | |

| ΔG_solution (kcal/mol) | Calculated Value | |

| Predicted pKa | ~4-5 [18] |

Visualization of Electronic Properties

Visualizing the results of quantum chemical calculations is key to their interpretation.

Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity.

-

HOMO: Represents the ability to donate an electron. For 3-Hydroxyoxolane-3-carboxylic acid, this is expected to be localized on the oxygen atoms.

-

LUMO: Represents the ability to accept an electron. This is likely to be centered on the π* orbital of the carbonyl group.

Electrostatic Potential (ESP) Map

The ESP map illustrates the charge distribution on the molecule's surface.

-

Red (Negative Potential): Regions rich in electrons, such as the carbonyl oxygen. These are sites for electrophilic attack.

-

Blue (Positive Potential): Regions that are electron-poor, such as the acidic proton of the carboxyl group and the hydroxyl proton. These are sites for nucleophilic attack.

Caption: Key functional groups and their associated chemical properties.

Conclusion

This guide has detailed a rigorous, first-principles approach to the computational analysis of 3-Hydroxyoxolane-3-carboxylic acid. By carefully selecting DFT functionals and basis sets, performing a thorough conformational search, and validating results with frequency analysis, researchers can generate reliable data on the molecule's structure, stability, and physicochemical properties. The insights gained from these quantum chemical calculations are invaluable for hypothesis-driven drug design and development, providing a foundational understanding of molecular behavior at the electronic level.

References

-

Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094. [Link]

-

PubChem. (n.d.). 3-Hydroxycyclohexanecarboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc. [Link]

-

Liptak, M. D., & Shields, G. C. (2001). Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models. Journal of the American Chemical Society, 123(29), 7314–7319. [Link]

-

Schlegel, H. B. (1982). Optimization of equilibrium geometries and transition structures. Journal of Computational Chemistry, 3(2), 214-218. [Link]

-

Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa prediction: are we there yet? Theoretical Chemistry Accounts, 125(1-2), 3-21. [Link]

-

American Elements. (n.d.). Methyl 3-hydroxyoxolane-3-carboxylate. Retrieved from [Link]

-

Domingo, L. R., Aurell, M. J., Pérez, P., & Contreras, R. (2002). Quantitative characterization of the global electrophilicity power of common diene/dienophile pairs in Diels-Alder reactions. Tetrahedron, 58(22), 4417-4423. [Link]

-

Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from [Link]

-

Řezáč, J., & Hobza, P. (2012). A benchmark study of DFT-D methods on a new, more accurate benchmark set of noncovalent interaction energies. Journal of Chemical Theory and Computation, 8(1), 141-151. [Link]

-

Octopus Wiki. (n.d.). Solvation energy of a molecule in solution within the Polarizable Continuum Model. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). 3-hydroxyoxetane-3-carboxylic acid, min 97%, 1 gram. Retrieved from [Link]

-

Lin, Y. L., et al. (2020). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. Molecules, 25(23), 5729. [Link]

-

Mitchell, E. C., et al. (2025). Hydrogen Bond Benchmark: Focal-Point Analysis and Assessment of DFT Functionals. Journal of Computational Chemistry, 46. [Link]

-

Podsiadły, R., et al. (2023). The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. Molecules, 28(15), 5894. [Link]

-

Badlon, M. C. (n.d.). Gaussian Geometry Optimization Guide. Scribd. Retrieved from [Link]

-

SB. (2023, August 28). How to Create Input file for Gaussian 09 Calculation and Geometry Optimization. YouTube. Retrieved from [Link]

-

Ghafourian, T., & Ghasemzadeh, M. A. (2020). Using Atomic Charges to Describe the pKa of Carboxylic Acids. ChemRxiv. [Link]

-

Brough, P. A. (1985). Conformational Analysis of Some Cyclic Structures. University of Glasgow. [Link]

-

Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2018). Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution. Journal of Physical Chemistry A, 122(18), 4474-4487. [Link]

-

PubChem. (n.d.). 5-Hydroxyoxolane-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chen, Y. C., & Chai, J. D. (2023). TAO-DFT with the Polarizable Continuum Model. Preprints.org. [Link]

-

Petrovic, A. G., et al. (2010). A circular dichroism – DFT method for conformational study of flexible molecules: the case of 1- and 2-naphthyl diesters. Tetrahedron: Asymmetry, 21(11-12), 1469-1476. [Link]

-

LibreTexts Chemistry. (2022). Structure and Properties of Carboxylic Acids. Retrieved from [Link]

-

Kromann, J. C. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982. [Link]

-

Zipse, H. (n.d.). The Polarizable Continuum Model (PCM). LMU München. Retrieved from [Link]

-

Ireta, J., Neugebauer, J., & Scheffler, M. (2004). On the Accuracy of DFT for Describing Hydrogen Bonds: Dependence on the Bond Directionality. The Journal of Physical Chemistry A, 108(25), 5692–5698. [Link]

-

Chen, Y. C., & Chai, J. D. (2023). TAO-DFT with the Polarizable Continuum Model. Polymers, 15(9), 2138. [Link]

-

Rana, B., et al. (2022). Delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. The Ohio State University. [Link]

-

Dobeš, P., et al. (2019). Non-Covalent Interactions Atlas Benchmark Data Sets: Hydrogen Bonding. ChemRxiv. [Link]

-

Ahmed, U., et al. (2024). Density functional benchmark for quadruple hydrogen bonds. Physical Chemistry Chemical Physics, 26, 24470-24476. [Link]

-

Rowan, D. (2024, March 8). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan Newsletter. [Link]

-

Nishihara, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7623. [Link]

-

Kromann, J. C. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. [Link]

-

Sousa, S. F., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1541-1545. [Link]

Sources

- 1. rowansci.substack.com [rowansci.substack.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Density functional benchmark for quadruple hydrogen bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00836K [pubs.rsc.org]

- 4. Density functional benchmark for quadruple hydrogen bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution | ORNL [ornl.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. TAO-DFT with the Polarizable Continuum Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. Group of Prof. Hendrik Zipse | The Polarizable Continuum Model (PCM) [zipse.cup.uni-muenchen.de]

- 14. Conformational Analysis of Some Cyclic Structures - Enlighten Theses [theses.gla.ac.uk]

- 15. m.youtube.com [m.youtube.com]

- 16. gaussian.com [gaussian.com]

- 17. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Chiroptical properties of 3-Hydroxyoxolane-3-carboxylic acid

Title: Stereochemical Characterization and Chiroptical Properties of 3-Hydroxyoxolane-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

The unambiguous assignment of absolute configuration (AC) is a critical regulatory and functional requirement in drug development. 3-Hydroxyoxolane-3-carboxylic acid (also known as 3-hydroxytetrahydrofuran-3-carboxylic acid) is a highly functionalized chiral building block and a known degradation product of complex polysaccharides like xylan . Characterizing its C3 stereocenter presents a unique analytical challenge: the molecule lacks an extended π -conjugated system (rendering it transparent in the near-UV region) and possesses a highly flexible tetrahydrofuran (THF) ring with competing intra- and intermolecular hydrogen-bonding networks.

This whitepaper outlines a self-validating, multi-modal chiroptical workflow utilizing Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and derivatization-enabled Electronic Circular Dichroism (ECD). By detailing the causality behind these experimental choices, this guide provides researchers with a robust framework for the stereochemical elucidation of transparent, conformationally flexible small molecules.

The Molecular System: Structural and Analytical Challenges

3-Hydroxyoxolane-3-carboxylic acid features a chiral center at the C3 position, bearing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.

The Causality of Analytical Difficulty:

-

Optical Transparency: The ether, hydroxyl, and carboxylate moieties only exhibit electronic transitions deep in the vacuum-UV region ( λ<210 nm). Standard ECD in common solvents (e.g., methanol or acetonitrile) is heavily obscured by solvent cut-offs.

-

Conformational Flexibility: The THF ring rapidly interconverts between envelope and half-chair conformations. The chiroptical response is a Boltzmann-weighted average of these microstates.

-

Hydrogen Bonding: In non-polar solvents (e.g., CDCl3 ), the carboxylic acid strongly dimerizes. In polar aprotic solvents (e.g., DMSO- d6 ), explicit solute-solvent hydrogen bonds dominate. Failure to account for these interactions in Density Functional Theory (DFT) simulations leads to catastrophic misalignment between theoretical and experimental spectra.

To overcome these hurdles, we deploy a strategic decision matrix prioritizing VCD, supported by ORD and chemical derivatization.

Figure 1: Strategic Chiroptical Decision Matrix for transparent chiral molecules.

Methodology 1: Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions. Because it probes the 3N−6 vibrational modes of the ground electronic state, it does not require a UV chromophore, making it the premier technique for this molecule.

The Causality of Explicit Solvation Modeling

If VCD is performed in CDCl3 , the carboxylic acid groups will form hydrogen-bonded dimers. If DFT calculations assume a gas-phase monomer or use only an implicit Polarizable Continuum Model (PCM), the predicted C=O stretching frequency will be artificially high ( ∼1760 cm−1 ), and the VCD rotational strengths will be inaccurate. To create a self-validating protocol, the computational model must include an explicit homodimer structure .

Figure 2: Computational workflow for VCD simulation accounting for dimerization.

Step-by-Step VCD Protocol

-

Sample Preparation: Dissolve 5-10 mg of enantiopure 3-Hydroxyoxolane-3-carboxylic acid in 150 μL of 100% CDCl3 (approx. 0.2 M to encourage consistent dimerization).

-

Cell Loading: Inject the solution into a BaF2 demountable cell with a 100 μm Teflon spacer.

-

Data Acquisition: Record the IR and VCD spectra on an FT-VCD spectrometer (e.g., BioTools ChiralIR-2X) at 4 cm−1 resolution for 4-6 hours to achieve a high signal-to-noise ratio in the 1800−900 cm−1 fingerprint region.

-

Computational Simulation:

-

Perform a Monte Carlo conformational search (MMFF94).

-

Construct homodimers for all conformers within 3 kcal/mol of the global minimum.

-

Optimize geometries and calculate vibrational frequencies/rotational strengths at the B3LYP/6-311+G(d,p) level with PCM ( CHCl3 ).

-

-

Validation: Compare the experimental and Boltzmann-averaged theoretical spectra using the Enantiomeric Similarity Index (ESI). An ESI >60% confirms the AC assignment.

Key VCD Signatures

| Vibrational Mode | Approx. Frequency ( cm−1 ) | VCD Sign for (3S)-Isomer | Mechanistic Origin |

| C=O Stretch (Dimer) | 1710 - 1725 | (−) / (+) Couplet | Exciton coupling between the two C=O bonds in the H-bonded dimer. |

| C-O-C Asym. Stretch | 1050 - 1080 | (+) | Asymmetric stretching of the THF ring ether linkage coupled with C3 chirality. |

| O-H Bend | 1380 - 1410 | (−) | In-plane bending of the C3 hydroxyl group. |

Table 1: Diagnostic VCD markers for 3-Hydroxyoxolane-3-carboxylic acid.

Methodology 2: Electronic Circular Dichroism (ECD) via Derivatization

Because the native molecule lacks a UV chromophore, direct ECD is uninformative. However, the C3 stereocenter is highly amenable to the Exciton Chirality Method (ECM) if properly derivatized.

The Causality of Chromophore Selection

To utilize ECM, two strongly absorbing chromophores must interact through space. By coupling the C3-COOH with 2-naphthylamine (forming an amide) and acylating the C3-OH with 2-naphthoyl chloride (forming an ester), we introduce two naphthyl chromophores. The spatial projection angle between the electric transition dipole moments of these two groups will generate a bisignate Cotton effect (a "couplet") directly indicative of the absolute configuration.

Step-by-Step ECD Derivatization Protocol

-

Amidation: React 3-Hydroxyoxolane-3-carboxylic acid with 2-naphthylamine using EDCI/HOBt in DMF to yield the C3-naphthamide.

-

Esterification: Treat the resulting intermediate with 2-naphthoyl chloride and DMAP in pyridine to acylate the tertiary C3-hydroxyl group.

-

Purification: Isolate the bis-naphthyl derivative via flash chromatography (Silica gel, Hexane/EtOAc).

-

ECD Measurement: Dissolve the derivative in spectroscopic grade acetonitrile ( 10−4 M). Measure the ECD spectrum from 190 to 400 nm using a quartz cuvette (0.1 cm path length).

-

Interpretation: A positive exciton couplet (positive Cotton effect at longer wavelength, negative at shorter wavelength) indicates a clockwise (positive) chirality between the transition dipole moments, definitively assigning the 3D spatial arrangement of the C3 substituents.

Methodology 3: Optical Rotatory Dispersion (ORD)

Specific rotation [α]D at a single wavelength (589 nm) is prone to accidental near-zero crossings, where solvent effects can invert the sign, leading to incorrect AC assignments. ORD mitigates this by measuring the optical rotation across a spectrum of wavelengths.

Step-by-Step ORD Protocol

-

Preparation: Prepare a 10 mg/mL solution in methanol.

-

Measurement: Use a polarimeter equipped with multiple LED light sources (e.g., 589, 546, 436, 405, and 365 nm).

-

TD-DFT Validation: Calculate the specific rotation at these exact wavelengths using Time-Dependent DFT (TD-DFT) at the CAM-B3LYP/aug-cc-pVDZ level.

-

Trend Analysis: Plot the experimental vs. theoretical ORD curves. A matching slope (e.g., a smooth plain positive dispersion curve) provides orthogonal validation to the VCD and ECD data.

Data Synthesis and Final Assignment

A self-validating system requires agreement across orthogonal techniques. By synthesizing the data from vibrational, electronic, and dispersive methods, the absolute configuration of 3-Hydroxyoxolane-3-carboxylic acid is established with absolute certainty, satisfying the highest regulatory standards for pharmaceutical development.

| Analytical Technique | Target Property Probed | Computational Level of Theory | Confidence Level |

| VCD | 3N−6 Vibrational Modes | B3LYP/6-311+G(d,p) (Explicit Dimer) | High (Direct, non-destructive) |

| ECD (Derivatized) | π→π∗ Exciton Coupling | Exciton Chirality Rule (Empirical) | High (Requires chemical alteration) |

| ORD | Wavelength-dependent Refraction | CAM-B3LYP/aug-cc-pVDZ | Medium (Supporting validation) |

Table 2: Multi-Modal Chiroptical Validation Matrix.

References

-

Niemelä, K. (1987). "The formation of 3-hydroxytetrahydrofuran-3-carboxylic acid by the degradation of xylan with alkali." Carbohydrate Research.[Link]

-

Polavarapu, P. L. (2008). "Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules." Natural Product Communications.[Link]

-

Harada, N., & Nakanishi, K. (1972). "Exciton chirality method and its application to configurational and conformational studies of natural products." Accounts of Chemical Research.[Link]

-

Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). "Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields." The Journal of Physical Chemistry.[Link]

Beyond Flatland: 3-Hydroxyoxolane-3-carboxylic Acid as a Next-Generation Chiral Building Block

Executive Summary

The pharmaceutical industry's strategic shift away from planar, sp2-hybridized aromatic rings toward structurally complex, sp3-rich scaffolds has fundamentally altered modern drug design. This paradigm shift—often termed "escaping flatland"—aims to improve clinical success rates by enhancing aqueous solubility, reducing off-target toxicity, and providing precise 3D spatial arrangements for target binding. Within this context, 3-hydroxyoxolane-3-carboxylic acid (CAS 183162-36-9) has emerged as a highly versatile, bifunctional chiral building block.